1α-(Methoxymethyl) Chlormadinone Acetate
CAS No.:
Cat. No.: VC0207988
Molecular Formula: C₂₅H₃₃ClO₅
Molecular Weight: 448.98
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₃₃ClO₅ |
---|---|
Molecular Weight | 448.98 |
Introduction
Chemical Identity and Properties
1α-(Methoxymethyl) Chlormadinone Acetate represents a modified version of Chlormadinone acetate (CMA), featuring an additional methoxymethyl group at the 1-alpha position. This structural modification creates a distinct chemical entity with specific physicochemical properties. The compound is characterized by the following fundamental chemical parameters:
Parameter | Value |
---|---|
Molecular Formula | C25H33ClO5 |
Molecular Weight | 448.98 g/mol |
Accurate Mass | 448.202 |
Chemical Name | 1α-(Methoxymethyl) Chlormadinone Acetate |
IUPAC Name | [(1S,8R,9S,10S,13S,14S,17R)-17-acetyl-6-chloro-1-(methoxymethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
SMILES Notation | COC[C@H]1CC(=O)C=C2C(=C[C@H]3[C@@H]4CCC@(C(=O)C)[C@@]4(C)CC[C@@H]3[C@@]12C)Cl |
Shipping Conditions | Stable at room temperature unless otherwise specified |
The compound's structure includes the characteristic steroid backbone of Chlormadinone acetate with the distinguishing methoxymethyl substituent at the 1α position, creating unique three-dimensional conformational properties .
Relationship to Parent Compounds
Connection to Chlormadinone Acetate
1α-(Methoxymethyl) Chlormadinone Acetate is structurally derived from Chlormadinone acetate, which itself belongs to the family of 17α-hydroxyprogesterone derivatives. Chlormadinone acetate is well-established as a progestin and antiandrogen medication used in various clinical applications including oral contraception, hormone replacement therapy, and treatment of androgen-dependent conditions .
Chlormadinone acetate (the parent compound) is characterized by its 6-chloro-δ6 configuration with the IUPAC name (6R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl acetate. The 1α-(Methoxymethyl) modification represents a significant alteration to this base structure, potentially affecting receptor binding and pharmacological properties .
Relationship to Cyproterone Acetate
The compound is primarily identified as an impurity of Cyproterone acetate (CPA), which is a synthetic steroid with potent antiandrogenic properties. Cyproterone acetate itself is structurally related to other 17α-hydroxyprogesterone derivatives, featuring a unique 1α,2α-methylene bridge that contributes to its specific pharmacological profile .
In the chemical synthesis pathway of Cyproterone acetate, 1α-(chloromethyl) chlormadinone acetate appears as an intermediate compound (labeled compound 7 in synthesis pathways). This suggests that 1α-(Methoxymethyl) Chlormadinone Acetate may form as a side product during the synthetic process or through subsequent chemical modifications during manufacturing, storage, or degradation processes .
Analytical Technique | Application for 1α-(Methoxymethyl) Chlormadinone Acetate |
---|---|
High-Performance Liquid Chromatography (HPLC) | Separation and quantification from parent compounds |
Mass Spectrometry | Molecular weight confirmation and structural elucidation |
Nuclear Magnetic Resonance (NMR) | Structural characterization and positional confirmation of the methoxymethyl group |
Infrared Spectroscopy | Functional group identification |
X-ray Crystallography | Three-dimensional structural confirmation (if crystallizable) |
The unique InChI identifier (InChI=1S/C25H33ClO5/c1-14(27)25(31-15(2)28)9-7-19-18-12-22(26)21-11-17(29)10-16(13-30-5)24(21,4)20(18)6-8-23(19,25)3/h11-12,16,18-20H,6-10,13H2,1-5H3/t16-,18+,19+,20+,23+,24-,25+/m1/s1) provides a standardized digital representation of the compound's chemical structure, essential for database cross-referencing and unambiguous identification in analytical chemistry .
Pharmacological Implications
Chlormadinone acetate functions primarily through binding to progesterone receptors, exhibiting high affinity and activity. It also demonstrates moderate anti-androgenic properties by blocking androgen receptors in target organs and reducing the activity of 5α-reductase in the skin. Additionally, it suppresses gonadotropin secretion, thereby reducing ovarian and adrenal androgen production .
The 1α-methoxymethyl modification might affect:
-
Receptor binding affinity and selectivity
-
Metabolic stability and pharmacokinetic properties
-
Anti-androgenic potency
-
Potential off-target interactions
Without specific studies on this derivative, the precise pharmacological impact of the methoxymethyl modification remains speculative and represents an area for potential future research .
Regulatory and Research Significance
Research Applications
The compound is available for research and development purposes, suggesting interest in further investigation of its properties. Potential research applications may include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume